Histone H3K9me3 (1-15)

描述

BenchChem offers high-quality Histone H3K9me3 (1-15) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H3K9me3 (1-15) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

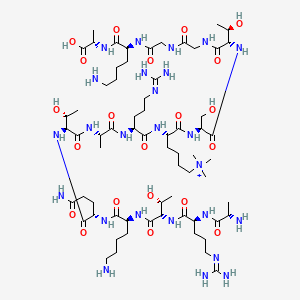

C66H124N25O21+ |

|---|---|

分子量 |

1603.8 g/mol |

IUPAC 名称 |

[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |

InChI |

InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |

InChI 键 |

GJEWFRMDKPMQEF-KDORIQHKSA-O |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |

规范 SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of H3K9me3 in Constitutive Heterochromatin Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) is a cornerstone epigenetic modification intrinsically linked to the formation and maintenance of constitutive heterochromatin—a densely packed state of chromatin primarily found at pericentromeric and telomeric regions. This guide delves into the core molecular mechanisms orchestrated by H3K9me3, from its establishment by histone methyltransferases like SUV39H1/2 to its recognition by reader proteins such as HP1. We will explore the positive feedback loop that propagates and sustains the heterochromatic state, its critical role in transcriptional repression and genome stability, and the dynamic interplay with other epigenetic marks. Furthermore, this document provides an overview of key experimental protocols for studying H3K9me3 and presents quantitative data to illustrate the functional significance of this vital histone mark.

Introduction to Constitutive Heterochromatin and H3K9me3

In eukaryotic cells, the genome is organized into a dynamic complex of DNA and proteins known as chromatin. This structure is broadly classified into two states: euchromatin, which is transcriptionally active, and heterochromatin, which is condensed and generally transcriptionally silent[1][2]. Heterochromatin is further divided into two types: facultative heterochromatin, which can vary between cell types, and constitutive heterochromatin, which is stably maintained across different cell types, primarily at repetitive DNA sequences like those found in centromeres and telomeres[3][4][5].

The formation of constitutive heterochromatin is a critical process for maintaining genome integrity, ensuring proper chromosome segregation during cell division, and silencing transposable elements[3][4]. A key epigenetic signature of constitutive heterochromatin is the trimethylation of lysine 9 on histone H3 (H3K9me3)[4][6]. This modification serves as a binding site for various effector proteins that mediate chromatin compaction and gene silencing[6].

The Molecular Machinery of H3K9me3-Mediated Heterochromatin

The establishment, maintenance, and function of H3K9me3-marked heterochromatin are governed by a triad (B1167595) of molecular players: "writers," "readers," and "erasers."

Writers: Histone Methyltransferases (HMTs)

The primary enzymes responsible for depositing the H3K9me3 mark are the Suppressor of variegation 3-9 homolog (SUV39H) enzymes, SUV39H1 and SUV39H2 in mammals[7][8]. These enzymes specifically catalyze the di- and trimethylation of H3K9 at pericentromeric regions[4]. Another key methyltransferase, SETDB1 , also contributes to H3K9me3 deposition, particularly in silencing retroelements and certain lineage-specific genes[1][3][9]. The targeted recruitment of these enzymes to specific genomic loci is a crucial step in initiating heterochromatin formation and is often guided by sequence-specific DNA-binding proteins or non-coding RNAs[1][10].

Readers: Effector Proteins Recognizing H3K9me3

The H3K9me3 mark is recognized by "reader" proteins that contain a chromodomain. The most prominent of these is Heterochromatin Protein 1 (HP1) [6][11]. HP1 has three main isoforms in mammals (HP1α, HP1β, and HP1γ) that bind to H3K9me3[12]. Upon binding, HP1 oligomerizes and recruits other factors to promote chromatin condensation and transcriptional repression[11][13]. This interaction is fundamental to the propagation and stability of the heterochromatic state. HP1 can also recruit DNA methyltransferases, linking histone methylation to DNA methylation in the maintenance of a silent chromatin state[6].

Erasers: Histone Demethylases (HDMs)

The H3K9me3 mark is not permanent and can be removed by histone demethylases. The JMJD2 (or KDM4) family of enzymes are the primary demethylases that specifically remove the trimethyl group from H3K9[14]. The dynamic balance between the activity of HMTs and HDMs allows for the precise regulation of H3K9me3 levels and, consequently, the state of heterochromatin.

Establishment, Spreading, and Maintenance of H3K9me3-Marked Heterochromatin

The formation of a stable heterochromatin domain is a multi-step process involving initiation, spreading, and maintenance through cell division.

Initiation

The process begins with the recruitment of H3K9 methyltransferases like SUV39H1/2 to specific genomic locations[1]. This initial targeting can be mediated by various factors, including pioneer transcription factors and non-coding RNAs. Once recruited, these enzymes deposit the initial H3K9me3 marks.

Spreading: A Positive Feedback Loop

A key feature of heterochromatin formation is its ability to spread from a nucleation center. This is driven by a self-propagating mechanism[8][10]:

-

Writing: SUV39H1/2 methylates H3K9.

-

Reading: The newly deposited H3K9me3 is bound by the chromodomain of HP1[6].

-

Recruitment: HP1, in turn, interacts with and recruits more SUV39H1/2 to the adjacent nucleosomes[8][15].

This "read-write" cycle creates a positive feedback loop that allows the H3K9me3 mark and associated heterochromatin structure to spread along the chromatin fiber until it encounters a boundary element[10].

Maintenance Through Cell Division

Maintaining the epigenetic state of heterochromatin through DNA replication is crucial for cellular identity[3][16]. During S-phase, the passage of the replication fork disrupts nucleosomes, diluting the parental histones and their modifications. The restoration of H3K9me3 is a gradual process that extends into the following G1 phase[17]. The mechanism for this epigenetic inheritance involves several key steps[18][19]:

-

Parental histones carrying the H3K9me3 mark are distributed to the daughter DNA strands.

-

These marked histones serve as a template, recruiting HP1 and SUV39H enzymes to modify newly incorporated histones on the adjacent nucleosomes[18][19].

-

The replication-coupled chromatin assembly factor CAF1 has been implicated in this process, potentially facilitating the loading of modified histones[20].

Downstream Effects of H3K9me3-Mediated Heterochromatin

The establishment of H3K9me3-marked heterochromatin has profound consequences for genome function.

Transcriptional Gene Silencing

The primary function of heterochromatin is the stable silencing of gene expression[14][16]. This is achieved through several mechanisms:

-

Chromatin Compaction: The dense packing of heterochromatin physically limits the access of the transcriptional machinery, including RNA polymerase and transcription factors, to the DNA[2].

-

Repressive Environment: The recruitment of various co-repressor complexes by HP1 further reinforces a transcriptionally inert state.

While traditionally associated with repetitive elements, H3K9me3 is also involved in silencing lineage-inappropriate genes, thereby playing a crucial role in cell fate determination and maintaining cell identity[1][2][3].

Genome Stability

Constitutive heterochromatin at centromeres is essential for the proper attachment of the kinetochore and the accurate segregation of chromosomes during mitosis[4]. Loss of H3K9me3 at these regions can lead to chromosomal instability, a hallmark of cancer[4]. Additionally, by silencing transposable elements, H3K9me3 prevents their mobilization and potential mutagenic effects.

Quantitative Data on H3K9me3 and Associated Factors

The following tables summarize quantitative data from various studies, illustrating the abundance and functional interactions of key components in H3K9me3-mediated heterochromatin.

| Table 1: Genomic Distribution of H3K9me3 Domains | |

| Cell Type | Number of H3K9me3 Domains |

| Human Embryonic Stem Cells (H1) | ~25,000 |

| Mouse Embryonic Stem Cells | ~20,000 |

| Data derived from genome-wide ChIP-seq studies, indicating the widespread presence of H3K9me3-marked domains outside of classical pericentromeric regions.[11] |

| Table 2: Impact of SUV39H1/H2 Inhibition on H3K9me3 Levels and Cellular Processes | ||

| Treatment | Change in Global H3K9me3 Levels | Effect on Adult Hippocampal Progenitors |

| Chaetocin (SUV39H1/H2 inhibitor) | Significant decrease | Decreased neuronal differentiation, increased proliferation |

| Pharmacological inhibition demonstrates the critical role of SUV39H enzymes in maintaining H3K9me3 levels and regulating cell differentiation.[21] |

| Table 3: Correlation of HP1 Isoforms with H3K9me3 | |

| HP1 Isoform and Cell Type | Genome-wide Correlation with H3K9me3 |

| HP1α (Human H1 ES cells) | Strong positive correlation |

| HP1β (Human 293T cells) | Strong positive correlation |

| HP1γ (Human H1 ES cells) | Moderate positive correlation |

| ChIP-seq data reveals a strong co-localization of HP1α and HP1β with H3K9me3 across the genome, supporting their role as primary readers of this mark.[11] |

Experimental Protocols

Studying H3K9me3 and its role in heterochromatin formation involves a variety of molecular biology techniques. Below are brief overviews of key experimental protocols.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide distribution of H3K9me3 or associated proteins (e.g., HP1, SUV39H1).

Methodology Overview:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the target (e.g., anti-H3K9me3) is used to pull down the chromatin fragments associated with that target.

-

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

-

Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment.

Immunofluorescence (IF)

Objective: To visualize the sub-nuclear localization of H3K9me3 and associated proteins.

Methodology Overview:

-

Cell Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody entry.

-

Antibody Staining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.

-

DNA Staining: A DNA dye (e.g., DAPI) is used to stain the nucleus, which often highlights the dense heterochromatic regions (chromocenters).

-

Microscopy: The cells are visualized using a fluorescence microscope to observe the localization and co-localization of the target proteins.

Visualizations of Key Pathways and Workflows

Signaling Pathway: H3K9me3-HP1 Mediated Heterochromatin Formation

Caption: The H3K9me3-HP1 positive feedback loop for heterochromatin spreading.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

The trimethylation of H3K9 is a fundamental epigenetic mark that is indispensable for the formation, maintenance, and function of constitutive heterochromatin. The intricate interplay between the writers, readers, and erasers of this mark ensures the precise regulation of chromatin structure, which is vital for genome stability and the faithful execution of cell-specific gene expression programs. Dysregulation of the H3K9me3 pathway is implicated in various diseases, including cancer, making the enzymes involved promising targets for therapeutic intervention.

Future research will continue to unravel the complexities of how H3K9me3-marked domains are established at specific loci, how they are dynamically regulated during development and in response to environmental cues, and how they interact with other layers of epigenetic regulation to orchestrate complex biological outcomes. Advances in single-cell and high-resolution imaging techniques will further illuminate the role of H3K9me3 in the three-dimensional organization of the genome.

References

- 1. The control of gene expression and cell identity by H3K9 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive heterochromatin formation and transcription in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive heterochromatin - Wikipedia [en.wikipedia.org]

- 6. epigenie.com [epigenie.com]

- 7. Suv39h-catalyzed H3K9me3 is critical for euchromatic genome organization and the maintenance of gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HP1 maintains protein stability of H3K9 methyltransferases and demethylases | EMBO Reports [link.springer.com]

- 10. jia.biology.columbia.edu [jia.biology.columbia.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of HP1 Bound to H3K9me3 Dinucleosome by Molecular Simulations and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Pericentric H3K9me3 Formation by HP1 Interaction-defective Histone Methyltransferase Suv39h1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of H3K9me3 heterochromatin in cell identity establishment and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Maintenance of Epigenetic Information - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The HP1α–CAF1–SetDB1‐containing complex provides H3K9me1 for Suv39‐mediated K9me3 in pericentric heterochromatin | EMBO Reports [link.springer.com]

- 21. Frontiers | H3K9 Methyltransferases Suv39h1 and Suv39h2 Control the Differentiation of Neural Progenitor Cells in the Adult Hippocampus [frontiersin.org]

Mechanism of H3K9me3-mediated transcriptional repression

An In-depth Technical Guide to the Mechanism of H3K9me3-Mediated Transcriptional Repression

Introduction

Trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) is a canonical epigenetic modification robustly associated with transcriptionally silent regions of the genome, known as heterochromatin.[1][2][3] This mark is fundamental to genome stability, the silencing of repetitive elements, and the regulation of gene expression to maintain cellular identity.[4][5][6] While historically linked to constitutive heterochromatin at centromeres and telomeres, it is now evident that H3K9me3 also plays a dynamic role in facultative heterochromatin, silencing specific genes to enforce lineage fidelity during development.[2][4][5] Dysregulation of H3K9me3 is implicated in various diseases, including cancer, making the pathway a critical area of study for therapeutic development.[1][7][8]

This guide provides a detailed examination of the core molecular machinery that establishes, recognizes, and translates the H3K9me3 mark into transcriptional repression.

I. The "Writers": Establishment of the H3K9me3 Mark

The deposition of H3K9me3 is catalyzed by a specific class of histone methyltransferases (HMTs) containing a highly conserved SET domain. In mammals, the primary enzymes responsible for this modification are SUV39H1, SUV39H2, and SETDB1.[5][9]

-

SUV39H1/H2: These enzymes are considered the principal H3K9 trimethyltransferases, particularly at pericentromeric heterochromatin.[9][10] Their activity is crucial for the formation of constitutive heterochromatin.

-

SETDB1: This HMT is also a major contributor to H3K9me3 and is often recruited to repress lineage-inappropriate genes and transposable elements.[5][6]

-

G9a (EHMT2) and GLP (EHMT1): While primarily known for catalyzing H3K9me1 and H3K9me2, G9a can generate H3K9me3 after extended incubation times, though its primary role is in establishing the precursor methylation states.[5][11]

The recruitment of these "writer" enzymes to specific genomic loci is a critical regulatory step and occurs through several mechanisms:

-

Transcription Factor-Mediated Recruitment: A large family of Krüppel-associated box zinc finger proteins (KRAB-ZNFs) binds to specific DNA sequences and recruits the corepressor KAP1 (TRIM28). KAP1, in turn, interacts with SETDB1 and Heterochromatin Protein 1 (HP1), directing H3K9me3 deposition to the target gene.[5]

-

RNA-Interference (RNAi) Mediated Recruitment: In some organisms like fission yeast, small interfering RNAs (siRNAs) guide Argonaute-containing complexes to nascent transcripts, initiating the recruitment of H3K9 HMTs and subsequent heterochromatin formation.[4][12]

-

Self-Propagation: The chromodomain of SUV39H1 can bind to existing H3K9me3 marks, creating a positive feedback loop that facilitates the spreading of heterochromatin across a genomic domain.[13]

II. The "Reader": Recognition by Heterochromatin Protein 1 (HP1)

The H3K9me3 mark is primarily recognized by Heterochromatin Protein 1 (HP1).[14] HP1 acts as a crucial adaptor protein, bridging the histone modification to downstream effector functions. Mammalian cells express three HP1 isoforms (HP1α, HP1β, and HP1γ), all sharing a conserved structure:[14][15]

-

Chromo Domain (CD): An N-terminal domain that forms a binding pocket specifically recognizing and binding to the H3K9me2/3 mark.[14][15]

-

Hinge Region: A flexible linker that connects the two structured domains and can interact with RNA and DNA.

-

Chromo-Shadow Domain (CSD): A C-terminal domain that mediates dimerization of HP1 proteins.[15] This dimerization is critical, as it allows a single HP1 dimer to bridge two separate H3K9me3-marked nucleosomes, a key step in chromatin compaction.[16][17]

III. Effector Mechanisms of Transcriptional Repression

The recruitment of HP1 to H3K9me3-marked loci triggers transcriptional repression through multiple, often interconnected, mechanisms.

-

Higher-Order Chromatin Compaction: The ability of HP1 dimers to bridge adjacent nucleosomes is a fundamental mechanism for inducing chromatin compaction.[16][17][18] This physical condensation of the chromatin fiber limits the accessibility of the DNA to transcription factors and the RNA polymerase machinery, leading to gene silencing.[5] Recent evidence suggests that HP1 can undergo liquid-liquid phase separation, forming condensed heterochromatin "droplets" that exclude transcriptional machinery.[19]

-

Recruitment of Additional Repressive Factors: HP1 acts as a molecular scaffold, recruiting a host of other proteins to enforce a repressive chromatin environment.[20] These factors include:

-

H3K9 Methyltransferases: HP1 can recruit SUV39H1, creating a feed-forward loop that propagates the H3K9me3 mark along the chromatin fiber.[13][20]

-

DNA Methyltransferases (DNMTs): HP1 can recruit DNMTs, leading to methylation of CpG islands in the DNA sequence, a separate and stable silencing mark that reinforces transcriptional repression.[21]

-

Histone Deacetylases (HDACs): The recruitment of HDACs leads to the removal of acetyl groups from histone tails, another hallmark of transcriptionally silent chromatin.[21][22]

-

IV. Quantitative Data

The interactions governing H3K9me3-mediated repression are characterized by specific binding affinities and enzymatic activities.

| Interaction / Activity | Key Proteins | Measured Value | Significance |

| Reader Binding Affinity | HP1 Chromodomain + H3K9me3 peptide | µM range | Represents a moderately strong, specific interaction that allows for dynamic regulation.[23] |

| Enzyme Kinetics | SUV39H1 / SETDB1 | Varies by substrate (nucleosome vs. peptide) | Catalytic efficiency determines the rate of H3K9me3 deposition. |

| Enzyme Processivity | Dim-5 (N. crassa homolog) | Highly processive | Some HMTs can add multiple methyl groups in a single binding event.[24] |

V. Experimental Protocols

Studying the H3K9me3 pathway requires specialized molecular biology techniques to map the modification and measure enzymatic activity.

A. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide distribution of H3K9me3.

Detailed Methodology:

-

Cell Cross-linking: Cells are treated with formaldehyde (B43269) (typically 1% final concentration) to cross-link proteins to DNA, preserving in vivo interactions. The reaction is quenched with glycine.

-

Chromatin Shearing: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP): The sheared chromatin is incubated overnight with an antibody specific to H3K9me3. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing: The beads are subjected to a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The captured chromatin is eluted from the beads, and the cross-links are reversed by heating in the presence of a high-salt buffer. RNA and proteins are degraded using RNase A and Proteinase K, respectively.

-

DNA Purification: The DNA is purified using phenol-chloroform extraction or silica-based columns.

-

Library Preparation: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR.

-

Sequencing and Data Analysis: The library is sequenced on a high-throughput platform. The resulting reads are aligned to a reference genome, and peaks are called to identify regions enriched for H3K9me3.

B. In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of a specific HMT on a histone substrate.[25][26][27]

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme: Purified recombinant HMT (e.g., SUV39H1).

-

Substrate: Recombinant histones, histone peptides, or reconstituted nucleosomes.[25][27]

-

Cofactor: S-adenosyl-L-methionine (SAM), typically radiolabeled (e.g., [3H]-SAM or [14C]-SAM) for detection.[25][27]

-

Buffer: An appropriate reaction buffer (e.g., Tris-HCl, DTT, MgCl2).

-

-

Reaction Setup: The enzyme, substrate, and buffer are combined in a microcentrifuge tube or multi-well plate.

-

Initiation: The reaction is initiated by adding the radiolabeled SAM cofactor. The mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer and boiling the samples.[27]

-

Detection & Analysis:

-

SDS-PAGE: The reaction products are separated by size using SDS-polyacrylamide gel electrophoresis.

-

Visualization: The gel is stained with Coomassie Blue to visualize the total histone substrate.[25]

-

Autoradiography/Fluorography: The gel is dried and exposed to X-ray film or a phosphorimager screen to detect the incorporation of the radiolabeled methyl group into the histone substrate.[25]

-

Scintillation Counting: Alternatively, the reaction mixture can be spotted onto filter paper, washed, and the incorporated radioactivity quantified using a scintillation counter for a quantitative measure of enzyme activity.[25]

-

VI. Therapeutic Implications

The critical role of H3K9me3 in gene silencing, particularly in silencing tumor suppressor genes, makes its regulatory enzymes attractive targets for cancer therapy.[7][13][28] Small molecule inhibitors targeting H3K9 methyltransferases (e.g., chaetocin, an inhibitor of SUV39H1) or the corresponding demethylases (KDMs) are in various stages of development.[7][8][13] The goal of these therapies is to reverse aberrant gene silencing, reactivate tumor suppressor pathways, and restore normal cellular function.[29] For example, inhibiting SUV39H1 has been shown to restore the expression of cell cycle inhibitors like p15 (B1577198) and p21 in acute myeloid leukemia (AML) models, highlighting the therapeutic potential of targeting this pathway.[13]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. H3K9me3 - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The control of gene expression and cell identity by H3K9 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Targets of histone H3 lysine 9 methyltransferases [frontiersin.org]

- 10. SUV39H1 regulates the progression of MLL-AF9-induced acute myeloid leukemia [ouci.dntb.gov.ua]

- 11. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HP1 Recruits Activity-Dependent Neuroprotective Protein to H3K9me3 Marked Pericentromeric Heterochromatin for Silencing of Major Satellite Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions of HP1 Bound to H3K9me3 Dinucleosome by Molecular Simulations and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural Basis of Heterochromatin Formation by Human HP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Establishment of H3K9me3-dependent heterochromatin during embryogenesis in Drosophila miranda - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Independence of Repressive Histone Marks and Chromatin Compaction during Senescent Heterochromatic Layer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interaction with Suv39H1 is Critical for Snail-mediated E-cadherin Repression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. HP1a Recruitment to Promoters Is Independent of H3K9 Methylation in Drosophila melanogaster | PLOS Genetics [journals.plos.org]

- 24. Continuous enzymatic assay for histone lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Epigenetic regulation in the tumor microenvironment: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Therapeutic Targeting of Histone Modifications in Adult and Pediatric High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of H3K9 Trimethylation: A Repressive Histone Mark Shaping the Epigenetic Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of gene expression is fundamental to cellular identity and function. A key layer of this regulation lies in the dynamic modification of chromatin, the complex of DNA and proteins that packages the eukaryotic genome. Post-translational modifications of histone proteins, the primary protein component of chromatin, serve as a sophisticated signaling network, often referred to as the "histone code," that dictates the accessibility of DNA to the transcriptional machinery. Among the most pivotal of these modifications is the trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3), a hallmark of transcriptionally silent chromatin, or heterochromatin. This technical guide delves into the seminal discoveries that established H3K9me3 as a repressive mark, the key molecular players involved, and the experimental methodologies that underpinned these groundbreaking findings.

The Core Discovery: A Two-Step Silencing Mechanism

The early 2000s witnessed a series of landmark studies that elucidated the fundamental mechanism by which H3K9 trimethylation enforces gene silencing. These discoveries revealed a beautifully orchestrated two-step process involving a "writer" and a "reader" of this specific histone mark.

The "Writer": SUV39H1, the Histone H3 Lysine 9 Methyltransferase

The first crucial piece of the puzzle was the identification of the enzyme responsible for methylating H3K9. Groundbreaking work by Rea et al. (2000) identified the human protein SUV39H1 and its murine homologue Suv39h1 as histone methyltransferases (HMTs) with remarkable specificity for lysine 9 of histone H3.[1][2] This discovery was a significant leap forward, as it provided a direct enzymatic link to a specific histone modification. The catalytic activity was mapped to the evolutionarily conserved SET domain, a hallmark of many histone methyltransferases.[1]

Concurrently, research in fission yeast identified Clr4 as the homolog of SUV39H1, responsible for H3K9 methylation and the establishment of heterochromatin.[3] These parallel findings across different species underscored the fundamental and conserved nature of this epigenetic mechanism.

The "Reader": HP1, the Heterochromatin-Binding Protein

The second critical component of the silencing machinery was found to be Heterochromatin Protein 1 (HP1). For years, HP1 had been known to be a key component of heterochromatin, but the mechanism of its recruitment was unclear. The pivotal discovery came from two independent groups, Lachner et al. (2001) and Bannister et al. (2001), who demonstrated that the chromodomain of HP1 specifically recognizes and binds to methylated lysine 9 on histone H3.[4][5] This interaction was shown to be highly specific, as HP1 did not bind to unmethylated H3K9 or H3 methylated at other lysine residues.

This "writer-reader" model provided a clear and elegant mechanism for the establishment and propagation of heterochromatin. SUV39H1 first "writes" the H3K9me3 mark on histone tails. This mark is then "read" by the chromodomain of HP1, which recruits a cascade of other proteins to establish and maintain a condensed, transcriptionally silent chromatin state.

Signaling Pathway and Experimental Workflows

The interplay between SUV39H1 and HP1 forms the core of the H3K9me3-mediated silencing pathway. This can be visualized as a self-reinforcing loop that contributes to the stable inheritance of heterochromatic states.

The discovery of this pathway was enabled by a combination of powerful experimental techniques. The general workflow for these key experiments is outlined below.

Quantitative Data Summary

The following tables summarize key quantitative findings from the seminal studies, providing a comparative overview of the enzymatic activity and binding affinities that are central to the H3K9me3-mediated silencing mechanism.

| Table 1: In Vitro Histone Methyltransferase (HMT) Activity of SUV39H1 | |

| Enzyme | Substrate |

| GST-SUV39H1 (human) | Core Histones |

| H3 Peptide (1-20) | |

| H4 Peptide (1-24) | |

| GST-Clr4 (S. pombe) | Core Histones |

| H3 Peptide (1-20) |

| Table 2: HP1 Binding Affinity to Methylated H3K9 Peptides | | | :--- | :--- | :--- | :--- | | HP1 Construct | Peptide | Binding Affinity (Kd) | Reference | | GST-HP1α (human) | H3K9me3 (1-15) | ~0.5 µM | Lachner et al., 2001[5] | | | H3K9un (1-15) | No significant binding | Lachner et al., 2001[5] | | GST-HP1 (Drosophila) | H3K9me3 (1-15) | High Affinity | Bannister et al., 2001[4] | | | H3K9un (1-15) | No significant binding | Bannister et al., 2001[4] |

| Table 3: Chromatin Immunoprecipitation (ChIP) Enrichment of H3K9me3 at Heterochromatic Loci | | | :--- | :--- | :--- | :--- | | Cell Type | Genomic Locus | Fold Enrichment (vs. Euchromatin) | Reference | | Mouse Embryonic Fibroblasts (WT) | Major Satellite Repeats | ~15-fold | Lachner et al., 2001[5] | | Mouse Embryonic Fibroblasts (Suv39h DKO) | Major Satellite Repeats | ~1-fold (no enrichment) | Lachner et al., 2001[5] | | Fission Yeast (WT) | Centromeric Repeats | ~10-fold | Nakayama et al., 2001[3] | | Fission Yeast (clr4Δ) | Centromeric Repeats | ~1-fold (no enrichment) | Nakayama et al., 2001[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery of H3K9me3 as a repressive mark.

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

This protocol is adapted from Rea et al. (2000) and Nakayama et al. (2001).[1][3]

Objective: To determine the enzymatic activity and substrate specificity of a histone methyltransferase.

Materials:

-

Recombinant HMT (e.g., GST-SUV39H1)

-

Histone substrates (e.g., core histones, histone peptides)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

HMT reaction buffer (50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 250 mM sucrose)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorographic enhancer solution

-

X-ray film

Procedure:

-

Set up the HMT reaction on ice. In a final volume of 20 µL, combine:

-

1-5 µg of recombinant HMT

-

1-5 µg of histone substrate

-

1 µCi of ³H-SAM

-

HMT reaction buffer to final volume

-

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize the total protein.

-

Destain the gel and treat with a fluorographic enhancer solution according to the manufacturer's instructions.

-

Dry the gel and expose it to X-ray film at -80°C. The incorporation of the radioactive methyl group will be visualized as a band on the autoradiogram.

Protocol 2: Peptide Pull-down Assay

This protocol is based on the methods described by Lachner et al. (2001) and Bannister et al. (2001).[4][5]

Objective: To assess the binding of a protein to a specific post-translationally modified histone peptide.

Materials:

-

Biotinylated histone peptides (e.g., H3K9me3, H3K9un)

-

Streptavidin-agarose beads

-

Recombinant protein of interest (e.g., GST-HP1)

-

Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (Binding buffer with 300 mM NaCl)

-

Elution buffer (SDS-PAGE loading buffer)

-

SDS-PAGE gels

-

Antibodies for Western blotting

Procedure:

-

Incubate 2 µg of biotinylated histone peptide with 20 µL of streptavidin-agarose beads in 500 µL of binding buffer for 1 hour at 4°C with rotation.

-

Wash the beads three times with 1 mL of binding buffer to remove unbound peptide.

-

Add 1-5 µg of recombinant protein to the peptide-bound beads in 500 µL of binding buffer.

-

Incubate for 2-4 hours at 4°C with rotation.

-

Wash the beads five times with 1 mL of wash buffer.

-

Elute the bound proteins by adding 30 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., anti-GST).

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This is a generalized protocol based on the principles used in the seminal papers.[3][5] For detailed, optimized protocols, refer to specialized resources.[6][7][8][9]

Objective: To determine the in vivo association of a protein or a specific histone modification with a particular genomic region.

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Antibody specific for the target (e.g., anti-H3K9me3, anti-HP1)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Clarify the lysate by centrifugation and dilute it with ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes by adding Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target and control genomic regions.

Conclusion and Future Directions

The discovery of H3K9 trimethylation as a repressive histone mark and the elucidation of the SUV39H1-HP1 pathway represent a cornerstone of our understanding of epigenetic regulation. These seminal findings have paved the way for countless studies investigating the role of heterochromatin in development, disease, and genome stability. The experimental approaches detailed in this guide remain fundamental tools for chromatin biologists and are continuously being refined and adapted for high-throughput and single-cell analyses.

For drug development professionals, the enzymes and protein-protein interactions within this pathway present attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting HMTs ("writers") and bromodomain-containing proteins ("readers") is a burgeoning field in cancer epigenetics and other disease areas. A thorough understanding of the foundational science and the experimental techniques used to probe this pathway is therefore essential for the rational design and evaluation of novel epigenetic drugs. Future research will undoubtedly continue to unravel the complexities of H3K9me3-mediated silencing, including its interplay with other histone modifications, non-coding RNAs, and the three-dimensional organization of the genome, offering new avenues for therapeutic innovation.

References

- 1. Regulation of chromatin structure by site-specific histone H3 methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Role of histone H3 lysine 9 methylation in epigenetic control of heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromo domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylation of histone H3 lysine 9 creates a binding site for HP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Histone H3 N-terminal Tail: A Hub for Chromatin Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical signaling hub within the chromatin landscape. Protruding from the nucleosome core, this intrinsically disordered region is subject to a dense array of post-translational modifications (PTMs). These modifications act as a dynamic code, recruiting a diverse cast of proteins that write, erase, and read these marks to orchestrate fundamental cellular processes, including gene transcription, DNA replication, and repair. This technical guide provides a comprehensive overview of the key interaction partners of the histone H3 N-terminal tail, quantitative data on these interactions, detailed experimental protocols for their study, and visual representations of the underlying molecular pathways and workflows.

Quantitative Analysis of Histone H3 N-terminal Tail Interactions

The affinity of effector proteins for the histone H3 tail is often modulated by specific PTMs. The following tables summarize key quantitative binding data for various "reader" domains that recognize modified and unmodified states of the H3 tail. These values, typically dissociation constants (Kd), provide a measure of the binding affinity, with lower values indicating a stronger interaction.

| Reader Protein (Domain) | Histone H3 Peptide Modification | Method | Dissociation Constant (Kd) | Reference |

| HP1α (Chromodomain) | H3K9me3 | SPR | 0.9 ± 0.3 µM | [1] |

| HP1β (Chromodomain) | H3K9me3 | FP | 0.33 µM | [2] |

| HP1γ (Chromodomain) | H3K9me3 | FP | ~1 µM | [3] |

| CHD4 (PHD2) | H3 (unmodified) | Tryptophan Fluorescence | 18 µM | [4] |

| CHD4 (PHD2) | H3K9ac | Tryptophan Fluorescence | 0.6 µM | [4] |

| CHD4 (PHD2) | H3K9me3 | Tryptophan Fluorescence | 0.9 µM | [4] |

| UHRF1 (Tandem Tudor-PHD) | H3R2 (unmodified) + K9me3 | ITC | 0.37 µM |

Core Experimental Protocols

The study of histone H3 tail interactions relies on a variety of robust biochemical and cellular techniques. This section provides detailed methodologies for key experiments cited in the investigation of these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation:

-

Dialyze the purified reader protein and the synthetic histone H3 peptide extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.[5]

-

Determine the precise concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[6]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

-

Load the reader protein into the sample cell and the histone peptide into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher than the protein concentration.[7]

-

-

Titration:

-

Perform a series of small, sequential injections of the histone peptide solution into the sample cell containing the reader protein.

-

The heat change associated with each injection is measured and recorded.

-

The first injection is typically smaller and is often discarded from the final analysis to remove artifacts from the equilibration of the syringe in the cell.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the peptide to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[8]

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a widely used method for quantifying biomolecular interactions in a high-throughput format.

Protocol:

-

Reagent Preparation:

-

Synthesize a fluorescently labeled histone H3 peptide (e.g., with fluorescein).

-

Purify the reader protein of interest.

-

Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween 20).[9]

-

-

Direct Binding Assay:

-

In a microplate, add a fixed concentration of the fluorescently labeled histone peptide.

-

Add increasing concentrations of the reader protein to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.[10]

-

-

Competitive Binding Assay:

-

Determine the concentration of the reader protein that results in approximately 50-80% binding of the fluorescently labeled histone peptide from the direct binding assay.

-

In a microplate, mix the fluorescently labeled histone peptide and the reader protein at these predetermined concentrations.

-

Add increasing concentrations of an unlabeled competitor (e.g., a modified or unmodified histone peptide, or a small molecule inhibitor).

-

Incubate to reach equilibrium and measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the competitor.[9]

-

-

Data Analysis:

-

For direct binding, plot the change in fluorescence polarization as a function of the reader protein concentration and fit the data to a saturation binding curve to determine the Kd.

-

For competitive binding, plot the fluorescence polarization as a function of the competitor concentration and fit the data to a competition binding curve to determine the IC50, which can be converted to a Ki.

-

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP is a powerful technique used to investigate the in vivo association of a specific protein with a particular DNA region. When coupled with quantitative PCR (qPCR), it allows for the quantification of the enrichment of a specific genomic locus.

Protocol:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[11]

-

Lyse the cells to release the chromatin.

-

-

Chromatin Shearing:

-

Fragment the chromatin into smaller, manageable pieces (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).[12]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., an antibody against a specific histone modification or a reader protein).

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[13]

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating the samples.[14]

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR:

-

Purify the DNA from the immunoprecipitated and input (control) samples.

-

Perform qPCR using primers specific to the genomic regions of interest.

-

Analyze the data by calculating the percent input or fold enrichment to determine the relative abundance of the target protein at the specific DNA loci.[15]

-

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the activity of HAT enzymes, which transfer an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone substrates.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

In a microplate, combine the purified HAT enzyme, a histone H3 peptide substrate, and [3H]-acetyl-CoA.[16]

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of Acetylation:

-

Spot the reaction mixture onto a filter paper.

-

Wash the filter paper to remove unincorporated [3H]-acetyl-CoA.

-

Measure the radioactivity retained on the filter paper, which is proportional to the amount of acetylated histone peptide, using a scintillation counter.

-

-

Fluorometric Alternative:

In Vitro Histone Deacetylase (HDAC) Assay

This assay measures the activity of HDAC enzymes, which remove acetyl groups from lysine residues on histone substrates.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

In a microplate, combine the purified HDAC enzyme and a commercially available fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter).[19]

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Signal Development:

-

Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.[20]

-

-

Fluorescence Measurement:

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to the equilibrium binding affinity (Kd).

Protocol:

-

Sensor Chip Preparation:

-

Immobilize the purified reader protein (ligand) onto the surface of a sensor chip (e.g., via amine coupling).[23]

-

A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Inject a series of concentrations of the histone H3 peptide (analyte) over the sensor chip surface at a constant flow rate.[24]

-

Monitor the change in the SPR signal in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

-

-

Regeneration:

-

After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.[25]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.[26]

-

Visualizing the Interactions and Workflows

Diagrams are essential tools for representing the complex relationships between the histone H3 tail, its modifications, and its interaction partners, as well as for illustrating experimental workflows.

Histone H3 Tail Modification and Reader Interaction Pathway

Caption: Interaction network of the Histone H3 N-terminal tail with writer, eraser, and reader proteins.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Logical Relationship of Histone Modifications and Gene Expression

Caption: The influence of H3K9 acetylation and methylation on chromatin state and gene expression.

References

- 1. Methylation of Lysine 9 in Histone H3 Directs Alternative Modes of Highly Dynamic Interaction of Heterochromatin Protein hHP1β with the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Binding of the CHD4 PHD2 finger to histone H3 is modulated by covalent modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. Competitive fluorescence polarization assay [bio-protocol.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. youtube.com [youtube.com]

- 12. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. benchchem.com [benchchem.com]

- 18. 3hbiomedical.com [3hbiomedical.com]

- 19. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 20. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 21. abcam.co.jp [abcam.co.jp]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. path.ox.ac.uk [path.ox.ac.uk]

- 26. bioradiations.com [bioradiations.com]

The Guardian of Identity: An In-depth Technical Guide to the Role of H3K9me3 in Maintaining Cell Identity and Lineage Fidelity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), a hallmark of repressive heterochromatin, plays a pivotal role in the establishment and maintenance of cellular identity and the faithful propagation of lineage-specific gene expression programs. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the function of H3K9me3, its dynamic regulation during development and cellular reprogramming, and its implications in disease. We delve into the intricate interplay between H3K9me3-modifying enzymes, signaling pathways, and the broader epigenetic landscape. Detailed experimental protocols for studying H3K9me3 are provided, alongside quantitative data summaries and visual representations of key pathways to facilitate a deeper understanding of this critical epigenetic modification.

Introduction: H3K9me3 as a Gatekeeper of Cellular Fate

Cellular identity is defined by a unique and stable gene expression pattern that distinguishes one cell type from another. This stability is largely maintained by the epigenetic landscape, a complex layer of chemical modifications to DNA and its associated histone proteins. Among these, H3K9me3 stands out as a powerful silencing mark, primarily associated with constitutive heterochromatin at repetitive genomic regions. However, a growing body of evidence has illuminated its crucial role in the facultative heterochromatin-mediated silencing of lineage-inappropriate genes, thereby safeguarding cell identity.[1][2]

The dynamic deposition and removal of H3K9me3 are tightly regulated processes that are fundamental to embryonic development, cellular differentiation, and the prevention of aberrant cell fate transitions that can lead to diseases such as cancer.[3][4] This guide will explore the core machinery and pathways that govern H3K9me3 dynamics and its profound impact on cellular function.

Molecular Mechanisms of H3K9me3 in Maintaining Cell Identity

The establishment and maintenance of H3K9me3-marked heterochromatin involve a coordinated effort of "writer," "reader," and "eraser" proteins.

2.1. The "Writers": Histone Methyltransferases (HMTs)

The primary enzymes responsible for depositing H3K9me3 are the SUV39H family of histone methyltransferases, including SUV39H1 and SUV39H2, and SETDB1 (also known as ESET).[5]

-

SUV39H1/2: These enzymes are key players in the formation of pericentromeric heterochromatin and are crucial for genomic stability.[6] In the context of lineage fidelity, SUV39H1 is pivotal for repressing lineage-inappropriate genes during differentiation. For instance, during T helper cell differentiation, SUV39H1 silences Th1-specific genes in Th2 cells.[1]

-

SETDB1: This methyltransferase is essential for silencing endogenous retroviral elements (ERVs) and plays a critical role in maintaining pluripotency by repressing developmental genes in embryonic stem cells (ESCs).[7][8] SETDB1 often works in concert with other factors, such as KAP1, to mediate gene silencing.

2.2. The "Readers": Heterochromatin Protein 1 (HP1)

H3K9me3 is recognized by the chromodomain of Heterochromatin Protein 1 (HP1). Upon binding, HP1 recruits a host of other proteins to propagate the heterochromatic state, leading to chromatin compaction and transcriptional repression. This reader-writer feedback loop is a fundamental mechanism for the maintenance and spreading of heterochromatin.

2.3. The "Erasers": Histone Demethylases (KDMs)

The removal of H3K9me3 is catalyzed by the KDM4 family of histone demethylases (also known as JMJD2).

-

KDM4A/B/C: These enzymes are crucial for activating gene expression by removing the repressive H3K9me3 mark. Their activity is vital for processes such as somatic cell reprogramming, where the silencing of pluripotency genes needs to be reversed.[9][10] Overexpression of KDM4 family members can promote cell fate transitions, while their inhibition can stabilize cell identity.

The balance between the activities of HMTs and KDMs is critical for the dynamic regulation of H3K9me3 and, consequently, for the precise control of gene expression during development and in response to cellular signals.

H3K9me3 Dynamics in Development and Differentiation

The landscape of H3K9me3 is highly dynamic throughout embryonic development, reflecting the progressive restriction of cellular potential.

-

Early Embryogenesis: In the early embryo, H3K9me3 undergoes extensive reprogramming to establish a totipotent state.[11] Following fertilization, both parental genomes experience a global reduction in H3K9me3, which is then gradually re-established in a lineage-specific manner.[12]

-

Lineage Commitment: As cells commit to specific lineages, H3K9me3 is deposited at the promoters of genes associated with alternative cell fates, thereby locking in the chosen lineage.[4][13] For example, during the differentiation of embryonic stem cells, H3K9me3 levels increase at pluripotency-associated genes like Nanog and Oct4.[1]

Quantitative Data on H3K9me3 Dynamics:

| Cell State Transition | Genomic Regions | Change in H3K9me3 | Key Genes Affected | Reference |

| ESC to Trophectoderm Stem Cells (TSCs) | Nanog promoter | Increased enrichment | Nanog | [9] |

| ESC to Extraembryonic Endoderm (XEN) cells | Nanog promoter | Increased enrichment | Nanog | [9] |

| ESC to Mouse Embryonic Fibroblasts (MEFs) | Nanog promoter and gene body | High enrichment and spreading | Nanog | [9] |

| Pluripotent to Totipotent-like 2C-like cells | Total H3K9me3 peaks | Markedly reduced in TSCs vs ESCs | - | [14] |

| Pluripotent to Totipotent-like 2C-like cells | Genes with H3K9me3 gain in promoters | 1,042 | - | [14] |

| Pluripotent to Totipotent-like 2C-like cells | Genes with H3K9me3 loss in promoters | 1,235 | - | [14] |

H3K9me3 as a Barrier to Somatic Cell Reprogramming

The stable nature of H3K9me3-mediated gene silencing presents a significant barrier to the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The ectopic expression of pluripotency factors must overcome the repressive H3K9me3 landscape at key pluripotency genes.

Several strategies have been developed to enhance reprogramming efficiency by targeting H3K9me3:

-

Inhibition of HMTs: Small molecule inhibitors of SUV39H1 and SETDB1 can facilitate the reactivation of pluripotency genes.

-

Overexpression of KDMs: Increasing the levels of KDM4 family members helps to erase the repressive H3K9me3 marks.

-

Modulation of Signaling Pathways: As discussed below, signaling pathways that influence the expression and activity of H3K9me3-modifying enzymes can be manipulated to promote reprogramming.

The process of overcoming the H3K9me3 barrier is a critical step in erasing the epigenetic memory of the somatic cell and establishing a pluripotent state.[15][16]

Signaling Pathways Regulating H3K9me3 and Cell Identity

Several key signaling pathways converge on the regulation of H3K9me3 dynamics to control cell fate decisions.

5.1. BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in development and cell fate specification. BMP signaling can influence H3K9me3 levels, thereby impacting lineage commitment. For instance, during somatic cell reprogramming, BMP signaling has been shown to be a critical factor in arresting reprogramming at an intermediate stage by maintaining H3K9 methylation at pluripotency loci.[16] The canonical BMP pathway involves the binding of BMP ligands to their receptors, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). Activated Smads then translocate to the nucleus to regulate the expression of target genes, which can include H3K9 methyltransferases.[17][18]

5.2. The lincRNA-p21-SETDB1/DNMT1 Axis in Reprogramming

Long non-coding RNAs (lncRNAs) are emerging as key regulators of epigenetic processes. The long intergenic non-coding RNA p21 (lincRNA-p21) has been identified as a barrier to somatic cell reprogramming. LincRNA-p21 acts as a scaffold, facilitating the recruitment of the H3K9 methyltransferase SETDB1 and the DNA methyltransferase 1 (DNMT1) to the promoters of pluripotency genes. This co-recruitment leads to the establishment of a repressive chromatin state characterized by both H3K9me3 and DNA methylation, thereby inhibiting the activation of the pluripotency network.[5]

Experimental Protocols for Studying H3K9me3

Investigating the role of H3K9me3 requires robust and optimized experimental techniques. Here, we provide detailed methodologies for two key approaches: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Cleavage Under Targets and Release Using Nuclease (CUT&RUN).

6.1. H3K9me3 Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol

ChIP-seq is a powerful technique to map the genome-wide distribution of H3K9me3. This protocol is optimized for the challenges associated with dense heterochromatin.[3][19]

Experimental Workflow:

References

- 1. Histone Demethylases KDM4A and KDM4C Regulate Differentiation of Embryonic Stem Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. trepo.tuni.fi [trepo.tuni.fi]

- 4. elifesciences.org [elifesciences.org]

- 5. GEO Accession viewer [ncbi.nlm.nih.gov]

- 6. Role of histone methyltransferase SETDB1 in regulation of tumourigenesis and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SETDB1 acts as a topological accessory to Cohesin via an H3K9me3-independent, genomic shunt for regulating cell fates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Histone Demethylases KDM4A and KDM4C Regulate Differentiation of Embryonic Stem Cells to Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. H3K9me3-heterochromatin loss at protein-coding genes enables developmental lineage specification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Constitutive heterochromatin reorganization during somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. H3K9 methylation is a barrier during somatic cell reprogramming into iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BMP-SMAD Signaling Regulates Lineage Priming, but Is Dispensable for Self-Renewal in Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.tudelft.nl [research.tudelft.nl]

The Silencing Symphony: An In-depth Technical Guide to H3K9me3's Function in Repressing Repetitive DNA Elements

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) is a cornerstone of heterochromatin formation and plays a pivotal role in maintaining genome stability by silencing repetitive DNA elements. These elements, including endogenous retroviruses (ERVs), long interspersed nuclear elements (LINEs), and satellite repeats, constitute a significant portion of the mammalian genome and pose a threat to its integrity through retrotransposition and aberrant recombination. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning H3K9me3-mediated silencing of repetitive DNA. We delve into the key enzymatic writers, readers, and erasers of this epigenetic mark, the distinct pathways that target H3K9me3 to specific classes of repetitive elements, and the downstream consequences for transcriptional repression. This document summarizes quantitative data on the impact of H3K9me3 on repetitive element expression, details key experimental protocols for its study, and provides visual representations of the core signaling pathways and experimental workflows.

The Core Machinery of H3K9me3-Mediated Silencing

The establishment and maintenance of H3K9me3-dependent silencing is a highly regulated process involving a cast of specialized proteins.

1.1. Writers of the Mark: Histone Methyltransferases (HMTs)

Two primary families of HMTs are responsible for depositing the H3K9me3 mark at repetitive DNA elements:

-

SETDB1 (ESET/KMT1E): SETDB1 is a crucial H3K9 methyltransferase responsible for silencing ERVs and LINEs.[1][2] It is often recruited to its targets through the KRAB-associated protein 1 (KAP1, also known as TRIM28) corepressor complex.[3][4][5]

-

SUV39H1 and SUV39H2: These enzymes are primarily responsible for H3K9me3 deposition at pericentromeric and telomeric satellite repeats, which are critical for the formation of constitutive heterochromatin.[6][7]

1.2. Readers of the Mark: H3K9me3-Binding Proteins

Once established, the H3K9me3 mark is recognized by "reader" proteins that translate this epigenetic signal into downstream silencing functions:

-

Heterochromatin Protein 1 (HP1): HP1 proteins (HP1α, HP1β, and HP1γ) are canonical readers of H3K9me3.[8][9] Through their chromodomain, they bind to H3K9me3 and subsequently recruit a host of other factors to promote chromatin compaction and transcriptional repression. HP1 can also interact with SUV39H1, creating a feed-forward loop to maintain and spread the heterochromatic state.

-

MPP8 (M-phase phosphoprotein 8): As a component of the Human Silencing Hub (HUSH) complex, MPP8 recognizes H3K9me3 and is critical for the silencing of young, full-length LINE-1 elements.[10][11][12]

1.3. Effectors of Silencing

The recruitment of reader proteins initiates a cascade of events leading to the stable silencing of repetitive elements. This includes the recruitment of DNA methyltransferases (DNMTs), which can lead to the methylation of CpG dinucleotides within the repetitive elements, providing an additional layer of stable, long-term silencing.[13]

Targeting H3K9me3 to Repetitive Elements: Distinct Pathways

The silencing machinery is guided to specific classes of repetitive elements through distinct pathways.

2.1. The KRAB-ZFP/KAP1 Pathway: Guardians Against Endogenous Retroviruses

The Krüppel-associated box zinc-finger protein (KRAB-ZFP) family is a large group of transcription factors that have co-evolved to recognize and bind to specific sequences within ERVs.[14] Upon binding, KRAB-ZFPs recruit the KAP1 corepressor.[3][4] KAP1, in turn, recruits SETDB1 to deposit H3K9me3, leading to the formation of heterochromatin and the silencing of the targeted ERV.[2][15] This pathway is a primary defense mechanism against the expression and retrotransposition of ERVs.

2.2. The HUSH Complex: Taming the Jumping Genes (LINE-1s)

The HUSH (Human Silencing Hub) complex, composed of TASOR, MPP8, and PPHLN1, plays a critical role in the silencing of newly integrated, intronless genes, particularly young, full-length LINE-1 elements.[1][12][16] The MPP8 subunit of the HUSH complex recognizes H3K9me3, and the complex recruits SETDB1 to establish and maintain the silenced state of these elements.[2][10][11]

2.3. SUV39H1/2 and Pericentromeric Repeats: Maintaining Structural Integrity

SUV39H1 and SUV39H2 are essential for the deposition of H3K9me3 at major and minor satellite repeats located in pericentromeric regions.[6][7][17] This process is crucial for the formation of constitutive heterochromatin, which is vital for proper chromosome segregation during cell division and overall genomic stability. The recruitment of HP1 to these regions further reinforces the heterochromatic state.[8][9]

Quantitative Impact of H3K9me3 on Repetitive Element Expression

The depletion of key components of the H3K9me3 silencing machinery leads to the significant upregulation of various classes of repetitive elements. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Upregulation of Repetitive Elements upon SETDB1 Depletion in Mouse Embryonic Stem Cells

| Repetitive Element Class | Subfamily | Fold Change (SETDB1 KO vs. WT) | Reference |

| ERV Class I | IAP | >5 | [18] |

| ERV Class II | ETn/MusD | >5 | [18] |

| ERV Class I | Various | Significant Upregulation | [19] |

| ERV Class II | Various | Significant Upregulation | [19] |

| LINE | L1 | No Consistent Change | [19] |

Table 2: Upregulation of Repetitive Elements upon SUV39H1/2 Depletion

| Repetitive Element Class | Subfamily | Fold Change (Suv39h DKO vs. WT) | Cell Type | Reference |

| Satellite | Major Satellite | Significant Upregulation | MEFs | [20] |

| LINE | L1 | Significant Upregulation | mESCs | [20] |

Table 3: Upregulation of Repetitive Elements upon HUSH Complex Subunit (MPP8) Depletion

| Repetitive Element Class | Subfamily | Log2 Fold Change (shMPP8 vs. shControl) | Cell Type | Reference |

| LINE | L1HS | >1 | Primary Fibroblasts | [16] |

| LINE | L1PA2 | >1 | Primary Fibroblasts | [16] |

| LTR | ERVL-MaLR | >1 | Primary Fibroblasts | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of H3K9me3-mediated silencing.

4.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide distribution of H3K9me3 and associated proteins.

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Fragmentation: The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to H3K9me3 or a protein of interest is used to immunoprecipitate the chromatin fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is then used to prepare a sequencing library for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify regions enriched for the H3K9me3 mark or the protein of interest.

Detailed Protocol Considerations:

-

Antibody Validation: The specificity and efficiency of the primary antibody are critical for a successful ChIP-seq experiment.

-

Sonication Optimization: The sonication conditions need to be optimized to achieve the desired fragment size range.

-

Washing Steps: Stringent washing steps are necessary to reduce background signal from non-specifically bound chromatin.

4.2. RNA Sequencing (RNA-seq) for Repetitive Elements

RNA-seq is used to quantify the expression levels of repetitive elements.

-

RNA Extraction: Total RNA is extracted from cells.

-

Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is depleted to enrich for other RNA species, including transcripts from repetitive elements.

-

Library Preparation: The RNA is fragmented, and a cDNA library is prepared. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Specialized bioinformatics tools, such as TEtranscripts or RepEnrich2, are required to accurately quantify expression from repetitive elements due to their multi-mapping nature.

4.3. Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution.

-

Bisulfite Treatment: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: The region of interest is amplified by PCR, during which the uracils are converted to thymines.

-

Sequencing: The PCR products are then sequenced.

-

Data Analysis: By comparing the sequenced DNA to the original sequence, the methylation status of each cytosine can be determined.

4.4. Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-IP-MS is used to identify protein-protein interactions and the components of protein complexes.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: An antibody against a "bait" protein is used to pull down the protein and its interacting partners.

-